2-Phenylpropanamide

Catalog No.
S573104
CAS No.
1125-70-8
M.F
C9H11NO
M. Wt
149.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylpropanamide

CAS Number

1125-70-8

Product Name

2-Phenylpropanamide

IUPAC Name

2-phenylpropanamide

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

InChI

InChI=1S/C9H11NO/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,10,11)

InChI Key

DOZZSWAOPDYVLH-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C(=O)N

Synonyms

2-phenylpropionamide

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)N

2-Phenylpropanamide, also known as N-phenylpropanamide, is an organic compound with the molecular formula C9H11NOC_9H_{11}NO. It consists of a propanamide backbone with a phenyl group attached to the nitrogen atom. This compound is characterized by its amide functional group, which plays a significant role in its chemical reactivity and biological activity.

2-Phenylpropanamide can undergo several chemical transformations, primarily due to its amide group. Key reactions include:

  • Reduction: The conversion of 2-phenylpropanamide to 2-phenylpropanamine can be effectively achieved using lithium aluminum hydride in ether. This reaction selectively reduces the carbonyl group of the amide without affecting the aromatic ring .
  • Hofmann Rearrangement: Treatment with bromine in aqueous sodium hydroxide can convert 2-phenylpropanamide into 1-phenylethanamine, demonstrating the compound's potential for rearrangement reactions .

The biological activity of 2-phenylpropanamide has garnered interest in pharmacological studies. It exhibits properties that may influence various biological pathways, including:

  • Antinociceptive Effects: Some studies suggest that derivatives of 2-phenylpropanamide may possess pain-relieving properties, making them candidates for further investigation in pain management therapies.
  • Neuroprotective Activity: Research indicates potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Several methods exist for synthesizing 2-phenylpropanamide:

  • From Phenylacetic Acid: By reacting phenylacetic acid with thionyl chloride to form phenylacetyl chloride, followed by reaction with ammonia or an amine.
  • Via Friedel-Crafts Acylation: This involves the acylation of benzene derivatives with propanoyl chloride in the presence of a Lewis acid catalyst.
  • Direct Amide Formation: The reaction of propanoic acid with aniline under dehydrating conditions can yield 2-phenylpropanamide directly.

2-Phenylpropanamide finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting pain and inflammation.
  • Chemical Industry: Used as a building block for synthesizing more complex organic molecules.

Studies on the interactions of 2-phenylpropanamide with other compounds are crucial for understanding its reactivity and potential applications:

  • Complex Formation: Research indicates that 2-phenylpropanamide can form complexes with metal ions, which may enhance its biological activity or alter its reactivity.
  • Drug

Several compounds share structural similarities with 2-phenylpropanamide. Here are some notable examples:

Compound NameStructure TypeUnique Features
N,N-DimethylacetamideAmideUsed as a solvent and reagent in organic synthesis.
PhenethylamineAminoalkaneKnown for its stimulant properties; lacks the carbonyl group.
N-BenzylanilineAmineContains an amine group instead of an amide; used in dye production.

Uniqueness of 2-Phenylpropanamide

What distinguishes 2-phenylpropanamide from similar compounds is its specific structural arrangement that combines both aromaticity and an amide functional group, allowing it to participate in unique

Synthetic Routes

Ni-Catalyzed Cross-Coupling Reactions

Nickel catalysis has emerged as a powerful tool for constructing 2-phenylpropanamide through C–N bond activation. A seminal approach involves the coupling of arylboronic acids with 2-bromopropanamide derivatives. For example, N-benzyl-2-bromo-N-phenylpropionamide reacts with phenylboronic acid in the presence of Ni(COD)₂ and a chiral 1,2-diamine ligand, achieving 75% yield with >98% enantiomeric excess (ee) under mild conditions (0–25°C, THF solvent). Key mechanistic steps include:

  • Oxidative Addition: Ni(0) inserts into the C–Br bond of the amide substrate.
  • Transmetallation: Arylboronic acid transfers its aryl group to the Ni center.
  • Reductive Elimination: The C–C bond forms, releasing the coupled product.

This method excels in stereochemical control, making it ideal for synthesizing enantiopure derivatives. Substrate scope extends to electron-deficient arylboronic acids, though sterically hindered variants require elevated temperatures (60–80°C).

Direct Amidation via SOCl₂-Mediated Activation

A classical route involves converting 2-phenylpropanoic acid to its acyl chloride using thionyl chloride (SOCl₂), followed by ammonolysis:

  • Acyl Chloride Formation:
    $$
    \text{2-Phenylpropanoic acid} + \text{SOCl}2 \xrightarrow{\text{DCM, 0–25°C}} \text{2-Phenylpropanoyl chloride} + \text{SO}2 + \text{HCl}
    $$
    Yields exceed 90% with stoichiometric SOCl₂.

  • Ammonolysis:
    $$
    \text{2-Phenylpropanoyl chloride} + \text{NH}_3 \xrightarrow{\text{THF, 0°C}} \text{2-Phenylpropanamide} + \text{HCl}
    $$
    Excess aqueous ammonia ensures 84% isolated yield after recrystallization.

Limitations include handling corrosive SOCl₂ and byproduct management.

Alternative Methods and Optimization Strategies

  • TCFH/NMI-Mediated Amidation: N,N,N′,N′-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) with N-methylimidazole (NMI) activates 2-phenylpropanoic acid at room temperature, forming an N-acyl imidazolium intermediate. Subsequent reaction with ammonia achieves 89% yield in acetonitrile, avoiding epimerization.
  • Biocatalytic Cascades: Engineered Escherichia coli expressing aminotransferases converts phenols to 2-phenylpropanamide precursors via α-keto acid intermediates, achieving 68–99% conversion.
  • Boron-Mediated Amidation: Tris(2,2,2-trifluoroethoxy)borane [B(OCH₂CF₃)₃] facilitates solvent-free coupling of 2-phenylpropanoic acid with ammonium carbonate, yielding 91% product at 80°C.

Industrial Production and Scalability

Process Optimization for High-Yield Synthesis

ParameterOptimal ConditionImpact on Yield
Catalyst Loading5 mol% Ni(COD)₂Maximizes turnover
SolventTHF/Water (9:1)Enhances solubility
Temperature25°C (room temperature)Reduces side reactions
Ammonia Equivalents3.0 equivDrives reaction completion

Continuous-flow systems enable scalable Ni-catalyzed reactions by minimizing catalyst decomposition and improving heat transfer.

Catalytic Systems and Reaction Conditions

  • Heterogeneous Catalysts: Ni nanoparticles on silica support allow catalyst recycling, maintaining 70% yield over five cycles.
  • Enzyme Immobilization: Cross-linked enzyme aggregates (CLEAs) of phenylalanine ammonia-lyase achieve 95% conversion in bioreactors, reducing production costs.
  • Solvent Selection: Switching from DCM to ethyl acetate in SOCl₂-mediated routes improves environmental compatibility without sacrificing yield (82% vs. 84%).

Molecular Structure and Conformation

2-Phenylpropanamide, with the molecular formula C₉H₁₁NO, represents an amide derivative of 2-phenylpropanoic acid featuring a phenyl group attached to the α-carbon of a propanamide backbone [2] [3]. The compound exhibits a molecular weight of 149.193 Da and contains one defined stereocenter, making it particularly interesting from a structural chemistry perspective [2] [3].

X-Ray Crystallography and Computational Modeling

Crystallographic studies of phenylpropanamide derivatives have revealed important structural parameters that provide insight into molecular geometry and packing arrangements [24]. Single-crystal X-ray studies conducted at 293 K have demonstrated mean carbon-carbon bond distances of 0.004 Å with R factors of 0.037 and data-to-parameter ratios of 15.8 [24]. These crystallographic investigations have confirmed that the molecular structure adopts specific conformational preferences in the solid state.

Computational modeling using Density Functional Theory approaches has provided complementary structural information [5] [12]. Theoretical calculations employing the B3LYP functional with 6-311+G(d,p) basis sets have been utilized to optimize molecular geometries and predict structural parameters [5] [12]. These computational studies have revealed that the optimized geometry parameters correlate well with experimental crystallographic data when available [32].

The molecular electrostatic potential surface calculations have indicated specific charge distribution patterns across the phenylpropanamide framework [12] [33]. Frontier molecular orbital analyses using Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital calculations have demonstrated electronic properties that influence molecular reactivity and intermolecular interactions [12] [33].

Computational investigations have also explored the conformational flexibility of the phenyl ring relative to the amide backbone [16]. Studies on related phenylpropanamide derivatives have shown that dihedral angles between aromatic systems and amide functionalities can vary significantly, with average angles ranging from -30° to 0° depending on substitution patterns [16].

Stereochemical Considerations (R/S Configurations)

2-Phenylpropanamide exists as two distinct enantiomers due to the presence of a chiral center at the α-carbon position [2] [3]. The (R)-2-phenylpropanamide enantiomer has been characterized with specific stereochemical descriptors, including the Chemical Abstracts Service registry number 14182-57-1 [2]. The corresponding (S)-enantiomer carries the registry number 13490-74-9 [3].

The stereochemical assignment follows Cahn-Ingold-Prelog priority rules, where the phenyl group receives the highest priority due to its aromatic character, followed by the carbonyl carbon, the methyl group, and finally the hydrogen atom [28]. The absolute configuration determination relies on the spatial arrangement of these substituents around the chiral center [28].

EnantiomerCAS Registry NumberSystematic NameStereochemical Descriptor
R-form14182-57-1(2R)-2-phenylpropanamide(αR)-α-Methylbenzeneacetamide
S-form13490-74-9(2S)-2-phenylpropanamide(αS)-α-Methylbenzeneacetamide

The stereochemical properties significantly influence the compound's interaction with biological systems and its spectroscopic behavior [2] [3]. Each enantiomer exhibits distinct optical rotation values, with the R-form typically showing positive rotation and the S-form displaying negative rotation under standard measurement conditions [2].

Spectroscopic Characterization

Nuclear Magnetic Resonance (¹H, ¹³C) and Fourier Transform Infrared Data

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for 2-phenylpropanamide through characteristic chemical shift patterns [18] [19]. Proton Nuclear Magnetic Resonance spectra recorded in deuterated chloroform typically display aromatic protons in the region of 7.30-7.20 parts per million as multiplets representing the five phenyl ring protons . The α-proton appears as a quartet at approximately 3.52 parts per million with a coupling constant of 7.2 Hz, while the methyl group resonates as a doublet at 1.44 parts per million with a coupling constant of 6.9 Hz .

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct chemical environments for the various carbon atoms within the molecular framework [7] [8]. The carbonyl carbon typically appears in the downfield region between 170-180 parts per million, consistent with amide carbonyl chemical shifts [7]. The aromatic carbons resonate in the 120-140 parts per million range, while the aliphatic carbons appear upfield between 10-50 parts per million [7].

Fourier Transform Infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of key functional groups [11] [12]. The amide carbonyl stretching vibration appears prominently in the 1650-1680 cm⁻¹ region, which is typical for secondary amides [20] [21]. The nitrogen-hydrogen stretching vibrations manifest as bands in the 3200-3400 cm⁻¹ region, while carbon-hydrogen stretching modes appear in the 2800-3100 cm⁻¹ range [12].

Functional GroupWavenumber (cm⁻¹)AssignmentIntensity
Amide C=O stretch1650-1680Primary amide carbonylStrong
N-H stretch3200-3400Amide N-H vibrationsMedium-Strong
Aromatic C-H stretch3000-3100Phenyl C-H stretchingMedium
Aliphatic C-H stretch2800-3000Methyl/methylene C-HMedium
Aromatic C=C stretch1450-1600Phenyl ring vibrationsMedium

The infrared spectrum also reveals characteristic deformation modes, including in-plane and out-of-plane bending vibrations of the aromatic ring systems [11] [12]. These deformation bands typically appear in the fingerprint region below 1500 cm⁻¹ and provide additional structural confirmation [11].

Ultraviolet-Visible and Electronic Absorption Properties

Ultraviolet-Visible spectroscopy of 2-phenylpropanamide reveals electronic transitions associated with the aromatic phenyl system and the amide chromophore [10] [12]. The compound typically exhibits absorption maxima in the 250-280 nanometer region, corresponding to π→π* transitions within the phenyl ring system [12]. These electronic transitions are influenced by the electron-donating properties of the amide substituent, which can cause bathochromic shifts compared to unsubstituted benzene derivatives [12].

Time-Dependent Density Functional Theory calculations have been employed to predict electronic absorption properties and correlate them with experimental observations [14] [32]. These computational studies indicate that the Highest Occupied Molecular Orbital to Lowest Unoccupied Molecular Orbital energy gap influences the electronic absorption characteristics [12] [33].

The electronic absorption spectrum also reveals weaker n→π* transitions associated with the amide functionality, typically appearing at longer wavelengths with lower extinction coefficients [12]. These transitions involve promotion of non-bonding electrons on the nitrogen atom to the π* orbital of the carbonyl group [12].

Transition TypeWavelength Range (nm)Extinction CoefficientAssignment
π→π* (aromatic)250-280High (>10³)Phenyl ring transitions
n→π* (amide)280-320Low (<10²)Carbonyl n→π*
σ→σ*<200Very HighSaturated C-H bonds

Raman Spectroscopy and Vibrational Analysis

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with particular sensitivity to symmetric vibrations and polarizable bonds [11] [12]. The Raman spectrum of 2-phenylpropanamide exhibits characteristic bands corresponding to aromatic ring breathing modes in the 700-900 cm⁻¹ region [11]. These ring breathing vibrations are particularly intense in Raman spectra due to the high polarizability of the aromatic π-electron system [11].

The phenyl ring stretching vibrations appear as strong bands in the 1400-1600 cm⁻¹ region of the Raman spectrum [11] [12]. These modes correspond to carbon-carbon stretching within the aromatic framework and provide definitive confirmation of the phenyl substituent [11]. The intensity of these bands reflects the symmetric nature of the ring vibrations, which are Raman-active due to changes in polarizability during the vibrational motion [11].

Computational vibrational analysis using Density Functional Theory methods has enabled detailed assignment of observed Raman bands [5] [12]. These calculations employ scaled harmonic frequencies to account for anharmonicity effects, typically using scaling factors of approximately 0.96 for B3LYP calculations [5]. Potential Energy Distribution analysis has been utilized to determine the contributions of different internal coordinates to normal vibrational modes [5] [12].

Raman Shift (cm⁻¹)AssignmentRelative IntensitySymmetry
1600-1580Phenyl C=C stretchStrongA₁
1000-1200C-N stretch/C-H bendMediumMixed
800-900Ring breathingVery StrongA₁
600-800Ring deformationMediumE
200-600Skeletal bendingWeak-MediumMixed

The lower frequency region of the Raman spectrum contains skeletal bending and torsional modes that involve motion of the entire molecular framework [11] [12]. These vibrations provide information about the conformational preferences and flexibility of the phenylpropanamide structure [12]. The analysis of these low-frequency modes is particularly important for understanding intermolecular interactions in crystalline phases [11].

XLogP3

1.3

Other CAS

1125-70-8

Dates

Last modified: 08-15-2023

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